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5-Methyl-1-oxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure, which consists of a fused bicyclic system containing an oxygen atom. This compound has the molecular formula and a molecular weight of approximately 142.20 g/mol. The spirocyclic nature of 5-methyl-1-oxaspiro[2.4]heptane contributes to its distinctive properties, making it a subject of interest in organic chemistry and various applications.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used, allowing for a diverse range of derivatives to be synthesized.
Several methods exist for synthesizing 5-methyl-1-oxaspiro[2.4]heptane:
Each method requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time.
5-Methyl-1-oxaspiro[2.4]heptane has potential applications in various fields:
Several compounds share structural similarities with 5-methyl-1-oxaspiro[2.4]heptane. Here are a few notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Methyl-1-oxaspiro[2.4]heptane | 112.17 g/mol | Simpler structure; lacks methyl group at position 5 | |
| Methyl 1-oxaspiro[2.4]heptane | 142.20 g/mol | Base structure without additional substituents | |
| Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane | 156.66 g/mol | Contains chlorine; altered reactivity | |
| 5-Oxaspiro[2.4]heptan-6-one | 98.15 g/mol | Different oxidation state; fewer carbon atoms |
5-Methyl-1-oxaspiro[2.4]heptane stands out due to its specific combination of functional groups and spirocyclic structure, which may confer distinct reactivity patterns and biological interactions compared to these similar compounds.